![molecular formula C24H16ClN3O2 B2405836 1-(3-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901044-64-2](/img/structure/B2405836.png)
1-(3-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
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Overview
Description
Synthesis Analysis
The synthesis of such compounds generally involves the condensation of anilines (aromatic amines) with carbonyl compounds, followed by cyclization . The exact method would depend on the specific substituents on the quinoline ring.Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions . The specific reactions that this compound can undergo would depend on the nature of its substituents.Scientific Research Applications
Computational and Electrochemical Analysis
Research involving quinoline derivatives, such as computational and electrochemical analysis on quinoxalines as corrosion inhibitors for mild steel in acidic medium, suggests these compounds can serve as effective corrosion inhibitors. The study conducted by Saraswat and Yadav (2020) demonstrated that quinoxaline derivatives exhibit high corrosion inhibition efficiency, potentially extending to similar quinoline compounds in protective coatings and materials science applications (Saraswat & Yadav, 2020).
Optical Properties and Applications
The investigation into the structural and optical properties of quinoline derivatives, like the 4H-pyrano[3, 2-c]quinoline derivatives, by Zeyada et al. (2016), highlights their potential in nanotechnology and photonic applications. These compounds exhibit unique optical properties, making them suitable for thin-film fabrication, which could be instrumental in developing new photovoltaic devices and optoelectronic materials (Zeyada, El-Nahass, & El-Shabaan, 2016).
Anti-Cancer Drug Potential
Another significant application area is in pharmaceutical research, as seen in the synthesis and evaluation of novel isoxazolequinoxaline derivatives for anti-cancer activity. Abad et al. (2021) synthesized a new quinoxaline derivative with promising anti-cancer properties, demonstrating the potential of such compounds in drug development and cancer therapy (Abad et al., 2021).
Photovoltaic Properties
The photovoltaic properties of quinoline derivatives, as explored by Zeyada, El-Nahass, and El-Shabaan (2016), indicate their suitability for organic–inorganic photodiode fabrication. This research points towards the application of such compounds in solar energy conversion and the development of new types of photodiodes, highlighting the versatile nature of quinoline derivatives in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
12-(3-chlorophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2/c25-16-7-4-8-17(11-16)28-24-18-12-21-22(30-10-9-29-21)13-20(18)26-14-19(24)23(27-28)15-5-2-1-3-6-15/h1-8,11-14H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXSNMXLVOZCHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC(=CC=C6)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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